molecular formula C24H21N3O2S B5528163 N-(3-methyl-4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide

N-(3-methyl-4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide

Cat. No. B5528163
M. Wt: 415.5 g/mol
InChI Key: GPZFUMOZTUGWNH-UENBXCNDSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various strategies, including condensation reactions, ring closure, and functional group transformations. For example, a study described the synthesis and structural characterization of a benzamide derivative and its metal complexes, illustrating the synthesis process and the formation of complexes with Co(II), Fe(III), Cu(II), and Zn(II) (Khan et al., 2018). These methodologies may offer insights into the synthesis of N-(3-methyl-4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly employed for structural analysis. For instance, the crystal structure of a closely related compound was elucidated, revealing intramolecular hydrogen bonding and stabilization mechanisms (Kumar et al., 2016). Such studies provide valuable information on the molecular geometry and electronic structure, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including complexation with metals, which can alter their chemical and physical properties. Research has shown that benzamide compounds can form bidentate ligands with metals, leading to the formation of complexes with specific stoichiometries and electrolyte behaviors (Khan et al., 2018). Understanding these reactions is essential for applications in catalysis, material science, and pharmaceuticals.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be influenced by the molecular structure. Studies on related compounds highlight the role of intramolecular interactions and molecular packing in determining these properties. For example, crystallographic analysis provides insights into the solid-state structure and how it affects physical properties (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are closely linked to the compound's structure. Research on benzamide derivatives has explored their antibacterial activity, highlighting the impact of the molecular framework on biological activity (Han et al., 2017). These studies are crucial for developing new pharmaceuticals and understanding the mechanism of action at the molecular level.

properties

IUPAC Name

N-[(2Z,4E)-4-methyl-1-oxo-5-phenyl-1-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]penta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-18(15-19-9-4-2-5-10-19)16-22(26-23(28)20-11-6-3-7-12-20)24(29)27-25-17-21-13-8-14-30-21/h2-17H,1H3,(H,26,28)(H,27,29)/b18-15+,22-16-,25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZFUMOZTUGWNH-UENBXCNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C(=O)NN=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)N/N=C/C2=CC=CS2)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2Z,4E)-4-methyl-1-oxo-5-phenyl-1-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]penta-2,4-dien-2-yl]benzamide

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